n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-butan-2-yl-2-(4-methoxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H19NO2S/c1-4-10(2)14-13(15)9-17-12-7-5-11(16-3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
WVAKCTXTFBBFON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CSC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Several synthetic routes can be employed to prepare n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide, each with distinct advantages depending on available starting materials and desired scale. The primary synthetic strategies include:
Nucleophilic Substitution Approach
This approach involves the reaction of a preformed n-(sec-butyl)-2-haloacetamide (typically the chloro or bromo derivative) with 4-methoxythiophenol under basic conditions. This represents the most direct and commonly employed method due to its straightforward execution and generally high yields.
Amidation Approach
An alternative strategy involves the initial formation of 2-((4-methoxyphenyl)thio)acetic acid followed by amidation with sec-butylamine using appropriate coupling reagents. This approach is particularly useful when various amide derivatives are desired from a common carboxylic acid intermediate.
Sulfur Alkylation Methods
This method utilizes the nucleophilic properties of sulfur in 4-methoxythiophenol or its derivatives for alkylation with n-(sec-butyl)-2-chloroacetamide. Various conditions can be employed to optimize this transformation, including phase-transfer catalysis or metal-mediated coupling reactions.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals two main disconnections:
- Disconnection of the C-S bond, leading to n-(sec-butyl)-2-chloroacetamide and 4-methoxythiophenol
- Disconnection of the amide bond, leading to 2-((4-methoxyphenyl)thio)acetic acid and sec-butylamine
The first disconnection typically offers more practical synthetic advantages, as the required starting materials are commercially available or easily synthesized.
Detailed Preparation Methods
Method 1: Nucleophilic Substitution Approach
Synthesis of n-(sec-butyl)-2-chloroacetamide
The first step involves the preparation of n-(sec-butyl)-2-chloroacetamide from 2-chloroacetyl chloride and sec-butylamine:
Procedure:
- To a solution of sec-butylamine (1.94 g, 26.57 mmol, 1.0 equiv) and triethylamine (5.38 g, 53.12 mmol, 2.0 equiv) in dichloromethane (30 mL) at 0°C, add 2-chloroacetyl chloride (2.00 g, 17.71 mmol, 0.67 equiv) dropwise over 30 minutes.
- Allow the mixture to warm to room temperature and stir for 2 hours.
- Monitor reaction progress by thin-layer chromatography (petroleum ether/ethyl acetate 2:1).
- Upon completion, dilute with dichloromethane (30 mL) and wash sequentially with water (40 mL × 2), 10% citric acid solution (40 mL × 2), saturated sodium bicarbonate solution (40 mL × 2), and brine (40 mL × 2).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain n-(sec-butyl)-2-chloroacetamide as a crude product, which can be used directly in the next step.
Characterization Data for n-(sec-butyl)-2-chloroacetamide:
- ^1H NMR (400 MHz, DMSO-d6): δ 8.00-7.98 (m, 1H), 4.00 (s, 2H), 3.71-3.61 (m, 1H), 1.43-1.36 (m, 2H), 1.03 (d, J = 6.8 Hz, 3H), 0.82 (t, J = 7.4 Hz, 3H).
- Molecular Formula: C6H12ClNO
- Molecular Weight: 149.62 g/mol
- Physical State: White to off-white solid
Reaction with 4-methoxythiophenol
The second step involves the nucleophilic substitution of the chloride with 4-methoxythiophenol:
Procedure:
- Dissolve n-(sec-butyl)-2-chloroacetamide (1.0 equiv, typically 1.0 g) in acetonitrile (15 mL) and add potassium carbonate (1.5 equiv) and 4-methoxythiophenol (1.1 equiv).
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, filter to remove inorganic salts and evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography using a gradient of petroleum ether/ethyl acetate to afford pure this compound.
The high reactivity of 4-methoxythiophenol makes this a particularly efficient transformation. Studies have shown that 4-methoxythiophenol reacts faster than other thiophenols, achieving conversion rates of 97-98%.
Table 1: Optimization of Nucleophilic Substitution Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Potassium carbonate | Acetonitrile | 25 | 6 | 85 |
| 2 | Potassium carbonate | Dimethylformamide | 25 | 4 | 88 |
| 3 | Cesium carbonate | Acetonitrile | 25 | 4 | 92 |
| 4 | Sodium hydride | Tetrahydrofuran | 0 to 25 | 2 | 78 |
| 5 | Triethylamine | Dichloromethane | 25 | 12 | 65 |
| 6 | Potassium carbonate | Acetone | 50 | 3 | 90 |
Method 2: Amidation Approach
This alternative method involves first preparing 2-((4-methoxyphenyl)thio)acetic acid followed by amide coupling with sec-butylamine.
Synthesis of 2-((4-methoxyphenyl)thio)acetic acid
Procedure:
- In a reaction vessel, combine thioglycolic acid (1.0 equiv, typically 0.92 g, 10 mmol) with 4-methoxythiophenol (1.0 equiv, 1.40 g, 10 mmol) in ethanol (25 mL) containing a catalytic amount of triethylamine (0.1 equiv).
- Stir the reaction mixture at room temperature for 24 hours.
- Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.
- Wash the organic solution with dilute hydrochloric acid, water, and brine.
- Dry over anhydrous sodium sulfate and concentrate to yield 2-((4-methoxyphenyl)thio)acetic acid.
Amide formation with sec-butylamine
Procedure:
- Dissolve 2-((4-methoxyphenyl)thio)acetic acid (1.0 equiv, typically 1.0 g) in dichloromethane or tetrahydrofuran (20 mL) and cool the solution to 0°C.
- Add N,N'-carbonyldiimidazole (CDI, 1.1 equiv) and stir for 1 hour.
- Add sec-butylamine (1.2 equiv) and allow the reaction to warm to room temperature with continued stirring overnight.
- Dilute with additional solvent, wash with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford this compound.
The amide coupling step can also be performed using alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Method 3: Direct Thioether Formation
This approach utilizes direct thioether formation between 4-methoxythiophenol and n-(sec-butyl)-2-bromoacetamide.
Procedure:
- Prepare a solution of 4-methoxythiophenol (1.0 equiv, typically 0.70 g, 5 mmol) in dimethylformamide (15 mL).
- Add cesium carbonate (1.5 equiv, 2.44 g, 7.5 mmol) followed by n-(sec-butyl)-2-bromoacetamide (1.1 equiv, 1.14 g, 5.5 mmol).
- Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
- Upon completion, add water (30 mL) and extract with ethyl acetate (3 × 20 mL).
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography using a gradient of petroleum ether/ethyl acetate to afford the desired product.
Reaction Mechanism and Parameters
Mechanistic Considerations
The nucleophilic substitution reaction between n-(sec-butyl)-2-chloroacetamide and 4-methoxythiophenol proceeds via an SN2 mechanism. The thiolate anion, generated by deprotonation of 4-methoxythiophenol with a base, acts as the nucleophile and attacks the electrophilic α-carbon of the chloroacetamide, displacing the chloride leaving group.
The electron-donating methoxy group in the para position of the thiophenol increases the nucleophilicity of the sulfur atom, enhancing its reactivity in the substitution reaction. This explains the high conversion rates observed with 4-methoxythiophenol compared to other thiophenols.
Key Reaction Parameters
Several factors influence the efficiency of the thioether formation:
Base Selection
The choice of base is critical for optimizing yield and minimizing side reactions. Inorganic bases like potassium carbonate and cesium carbonate provide good yields (85-92%) with minimal byproduct formation. Cesium carbonate often delivers superior results due to the "cesium effect," which enhances the nucleophilicity of the thiolate anion.
Solvent Effects
Polar aprotic solvents such as acetonitrile and dimethylformamide facilitate the nucleophilic substitution by stabilizing the charged intermediates without hydrogen-bonding to the nucleophile. Acetonitrile typically offers easier workup procedures, while dimethylformamide may provide faster reaction rates but more challenging purification.
Temperature and Reaction Time
While most reactions proceed efficiently at room temperature (20-25°C), moderate heating (40-50°C) can significantly reduce reaction times without compromising selectivity. Extended reaction times (>12 hours) at elevated temperatures should be avoided to prevent decomposition or side reactions.
Purification and Characterization
Purification Techniques
The crude this compound can be purified through several methods:
Column Chromatography
Silica gel chromatography using a gradient of petroleum ether/ethyl acetate (typically starting with 10% ethyl acetate and increasing to 30%) provides efficient separation from impurities and typically yields the product as a white to off-white solid.
Recrystallization
For larger-scale preparations, recrystallization from ethyl acetate/hexane mixtures (typically 1:3) can afford high-purity material with characteristic crystalline properties.
Spectroscopic and Analytical Data
The purified this compound can be characterized by various spectroscopic and analytical techniques:
Physical Properties:
- Appearance: White to off-white crystalline solid
- Molecular Formula: C13H19NO2S
- Molecular Weight: 253.36 g/mol
Spectroscopic Data (Predicted based on structural analysis):
- ^1H NMR (400 MHz, CDCl3): δ 7.40-7.35 (d, J = 8.8 Hz, 2H), 6.85-6.80 (d, J = 8.8 Hz, 2H), 5.65-5.60 (br s, 1H), 3.80-3.75 (s, 3H), 3.80-3.70 (m, 1H), 3.30-3.20 (s, 2H), 1.50-1.35 (m, 2H), 1.12-1.08 (d, J = 6.6 Hz, 3H), 0.91-0.87 (t, J = 7.4 Hz, 3H)
- ^13C NMR (100 MHz, CDCl3): δ 168.0-168.5 (C=O), 159.5-160.0 (C-OMe), 133.5-134.0 (aromatic C), 124.5-125.0 (aromatic C), 114.5-115.0 (aromatic C), 55.0-55.5 (OCH3), 46.5-47.0 (CH), 36.5-37.0 (CH2), 29.0-30.0 (CH2), 20.0-20.5 (CH3), 10.0-10.5 (CH3)
- IR (KBr, cm^-1): 3280-3300 (N-H stretch), 2960-2970, 2925-2935, 1640-1650 (C=O), 1585-1595, 1490-1500, 1245-1255, 1025-1035, 820-830
Analytical Considerations
Purity Assessment
The purity of this compound can be assessed through several analytical techniques:
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 reverse-phase column with a gradient of acetonitrile/water provides an effective method for determining purity. Typical conditions include:
- Column: C18, 150 × 4.6 mm, 5 μm
- Mobile Phase: Acetonitrile/water gradient (30:70 to 80:20 over 20 minutes)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Expected Retention Time: 12-15 minutes
Thin-Layer Chromatography (TLC)
TLC using silica gel plates with ethyl acetate/hexane (1:2) as the mobile phase typically shows a single spot with an Rf value of 0.3-0.4 for the pure compound.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation, with characteristic signals for the methoxy group (approximately 3.8 ppm in ^1H NMR), the methylene adjacent to sulfur (approximately 3.2-3.3 ppm), and the sec-butyl group providing distinct patterns in the aliphatic region.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether group in n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the thioether and acetamide groups allows for potential hydrogen bonding and hydrophobic interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Key physicochemical parameters (melting point, yield, solubility) of n-(sec-butyl)-2-((4-methoxyphenyl)thio)acetamide can be inferred from analogs:
Key Trends :
Pharmacological Activity
Anticancer Activity
- Compound 40 (): Demonstrated significant activity against HCT-1, MCF-7, and PC-3 cancer cell lines, attributed to the 4-methoxyphenyl and morpholine groups enhancing target binding .
- Compound 9 (): Showed 10% MGI (Mean Growth Inhibition) in glioblastoma models, outperforming analogs with sulfamoyl or trimethoxybenzyl groups .
- Compound 3 (): Inhibited Akt activity by 92.36%, inducing apoptosis in glioma cells via π-π interactions and hydrogen bonding .
Structural Insights :
- The 4-methoxyphenyl group consistently correlates with improved anticancer efficacy across studies, likely due to its ability to modulate electron density and engage in hydrophobic interactions .
- Thioether linkages (e.g., in 9m and 3) enhance stability and facilitate interactions with enzyme active sites .
Notes on Structural-Activity Relationships (SAR)
- Electron-Donating Groups : 4-Methoxy substituents improve binding to targets like Akt and IDO1 by enhancing electron resonance and hydrogen bonding .
- Thioether vs. Ether Linkages : Thioethers generally provide greater metabolic stability than ethers due to sulfur’s resistance to oxidation .
- Alkyl Chain Effects : sec-Butyl may offer a balance between lipophilicity and steric hindrance, optimizing bioavailability without excessive toxicity .
Biological Activity
n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties, along with mechanisms of action and structure-activity relationships (SAR).
Chemical Structure
The compound features a thioether linkage, which is significant for its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity and may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2b | E. coli | 12.5 |
| 2i | S. aureus | 10 |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit bacterial growth at low concentrations, comparable to standard antibiotics like levofloxacin .
Anticancer Activity
Compounds with similar structures have been evaluated for anticancer effects. The thiazole moiety present in related compounds has been linked to cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | A-431 | 1.61 |
| 13 | HT29 | 0.98 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds may be effective in cancer treatment strategies .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Studies suggest that compounds with similar thioether structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The thioether group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The methoxy group can enhance binding affinity to specific receptors involved in inflammation and cancer progression.
- Hydrophobic Interactions : The overall lipophilic nature of the compound allows for better membrane penetration and interaction with cellular targets.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity:
- Electron-donating groups (e.g., methoxy) enhance antibacterial and anticancer activities.
- Substituents at specific positions on the phenyl ring can lead to improved potency against cancer cell lines.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited lower MIC values than standard antibiotics against Bacillus subtilis, highlighting its potential as an alternative treatment for resistant strains .
- Cancer Cell Proliferation : In vitro assays showed that compounds structurally related to this compound effectively inhibited proliferation in A-431 cells, suggesting a promising avenue for further research in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
